4-nitro-N-(4-piperidin-1-ylphenyl)benzamide
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Overview
Description
4-nitro-N-(4-piperidin-1-ylphenyl)benzamide is a compound that belongs to the class of benzamide derivatives. It features a piperidine ring attached to a benzamide structure, with a nitro group positioned on the benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(4-piperidin-1-ylphenyl)benzamide typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.
Amidation: The nitrobenzene is then subjected to amidation with 4-piperidin-1-ylphenylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(4-piperidin-1-ylphenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-amino-N-(4-piperidin-1-ylphenyl)benzamide.
Substitution: Various substituted benzamide derivatives.
Oxidation: Piperidinone derivatives.
Scientific Research Applications
4-nitro-N-(4-piperidin-1-ylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-nitro-N-(4-piperidin-1-ylphenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group and piperidine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including apoptosis (programmed cell death) in cancer cells and inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(2-phenyl-1-(piperidine-1-carbonyl)-vinyl)-benzamide: Similar structure with a vinyl group instead of a phenyl group.
N-(piperidin-4-yl)benzamide derivatives: Compounds with similar piperidine and benzamide structures but different substituents.
Uniqueness
4-nitro-N-(4-piperidin-1-ylphenyl)benzamide is unique due to its specific combination of a nitro group, piperidine ring, and benzamide structure
Properties
IUPAC Name |
4-nitro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c22-18(14-4-8-17(9-5-14)21(23)24)19-15-6-10-16(11-7-15)20-12-2-1-3-13-20/h4-11H,1-3,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGDKYAZNAIREK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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